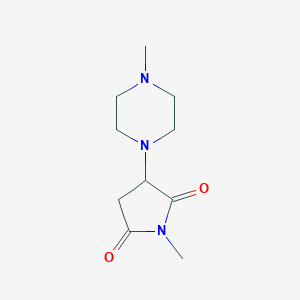![molecular formula C18H17N3O4 B5209313 3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5209313.png)
3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential applications in cancer therapy due to its ability to inhibit EGFR, which is often overexpressed in various types of cancer.
Mécanisme D'action
3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone works by inhibiting the tyrosine kinase activity of the EGFR, which is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. By inhibiting EGFR, 3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone prevents the downstream signaling pathways that promote cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of EGFR and its downstream signaling molecules, including AKT and ERK. In addition, it has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in research. In addition, it has been extensively studied and characterized, providing a wealth of information on its mechanism of action and potential applications in cancer therapy.
However, there are also limitations to using 3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone in lab experiments. It has been shown to have off-target effects on other tyrosine kinases, which may complicate data interpretation. In addition, its efficacy may vary depending on the type of cancer cell being studied, as well as the specific mutations present in the EGFR signaling pathway.
Orientations Futures
Despite its limitations, 3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone remains a promising candidate for cancer therapy. Future research directions include investigating its potential use in combination with other therapies, such as radiation and chemotherapy, as well as developing more specific inhibitors that target only the EGFR tyrosine kinase. In addition, further studies are needed to better understand the mechanisms of resistance to 3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone and to identify biomarkers that can predict response to therapy.
Méthodes De Synthèse
3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 4-methyl-2-nitrophenol with propylene oxide, followed by the reaction with 4-chloroquinazoline and subsequent reduction with sodium borohydride. The final product is purified through recrystallization to yield pure 3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone.
Applications De Recherche Scientifique
3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
3-[3-(4-methyl-2-nitrophenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-13-7-8-17(16(11-13)21(23)24)25-10-4-9-20-12-19-15-6-3-2-5-14(15)18(20)22/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGJEJCNQWNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7010069 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine oxalate](/img/structure/B5209236.png)
![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,3,6-trifluorophenyl)acetamide](/img/structure/B5209244.png)
![4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5209257.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5209259.png)
![ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5209260.png)
![N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5209264.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B5209272.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5209298.png)
![1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine](/img/structure/B5209300.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5209317.png)